molecular formula C14H20N2O7S3 B2796078 methyl 3-({4-[(methylcarbamoyl)methanesulfonyl]piperidin-1-yl}sulfonyl)thiophene-2-carboxylate CAS No. 1448063-38-4

methyl 3-({4-[(methylcarbamoyl)methanesulfonyl]piperidin-1-yl}sulfonyl)thiophene-2-carboxylate

Cat. No.: B2796078
CAS No.: 1448063-38-4
M. Wt: 424.5
InChI Key: CCFJBBKKGGGSCI-UHFFFAOYSA-N
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Description

methyl 3-({4-[(methylcarbamoyl)methanesulfonyl]piperidin-1-yl}sulfonyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a carboxylate group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({4-[(methylcarbamoyl)methanesulfonyl]piperidin-1-yl}sulfonyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving suitable precursors such as 1,5-diaminopentane.

    Sulfonylation: The piperidine derivative is then sulfonylated using reagents like sulfonyl chlorides under basic conditions to introduce the sulfonyl group.

    Thiophene Ring Functionalization: The thiophene ring is functionalized with a carboxylate group through reactions such as Friedel-Crafts acylation.

    Coupling Reactions: The functionalized thiophene and piperidine derivatives are coupled using reagents like coupling agents (e.g., EDC, DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

methyl 3-({4-[(methylcarbamoyl)methanesulfonyl]piperidin-1-yl}sulfonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carboxylate groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

methyl 3-({4-[(methylcarbamoyl)methanesulfonyl]piperidin-1-yl}sulfonyl)thiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors or conductive polymers.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of methyl 3-({4-[(methylcarbamoyl)methanesulfonyl]piperidin-1-yl}sulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-cycloamino-4-methylpyrimidin-5-yl)-3-oxopropionates: These compounds share structural similarities with the thiophene ring and piperidine moiety.

    Piperidine Derivatives: Compounds like piperidinones and spiropiperidines have similar piperidine rings and are used in similar applications.

Uniqueness

methyl 3-({4-[(methylcarbamoyl)methanesulfonyl]piperidin-1-yl}sulfonyl)thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

methyl 3-[4-[2-(methylamino)-2-oxoethyl]sulfonylpiperidin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O7S3/c1-15-12(17)9-25(19,20)10-3-6-16(7-4-10)26(21,22)11-5-8-24-13(11)14(18)23-2/h5,8,10H,3-4,6-7,9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFJBBKKGGGSCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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